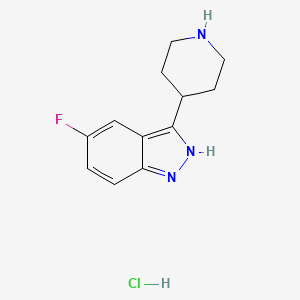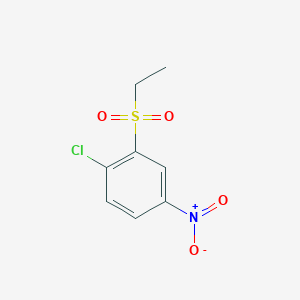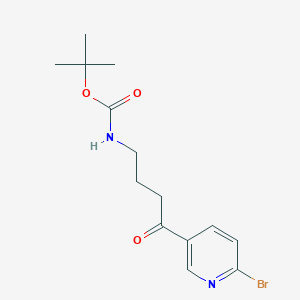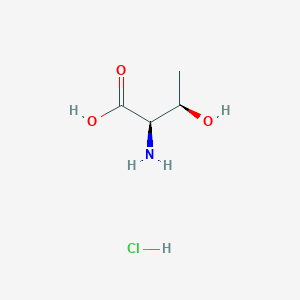
Chloropentaammineruthenium(II)chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloropentaammineruthenium(II) chloride is a coordination compound with the empirical formula H15Cl2N5Ru. It is a ruthenium-based complex that features a central ruthenium ion coordinated to five ammine ligands and one chloride ligand. This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloropentaammineruthenium(II) chloride can be synthesized through the reaction of ruthenium trichloride with an excess of ammonia in an aqueous solution. The reaction typically involves heating the mixture to facilitate the formation of the desired complex. The general reaction is as follows:
RuCl3+5NH3+HCl→[Ru(NH3)5Cl]Cl2
The product is then isolated by crystallization or precipitation methods .
Industrial Production Methods
In industrial settings, the production of chloropentaammineruthenium(II) chloride involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and controlled environments helps in achieving consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Chloropentaammineruthenium(II) chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: The chloride ligand can be substituted with other ligands such as water, phosphines, or other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand exchange reactions often involve the use of excess ligands in an aqueous or organic solvent.
Major Products Formed
Oxidation: Higher oxidation state complexes of ruthenium.
Reduction: Lower oxidation state complexes or metallic ruthenium.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Chloropentaammineruthenium(II) chloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic and inorganic reactions, including hydrogenation and oxidation reactions.
Biology: Investigated for its potential use in biological systems due to its ability to interact with biomolecules.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the production of fine chemicals and as a precursor for other ruthenium-based catalysts.
Mécanisme D'action
The mechanism of action of chloropentaammineruthenium(II) chloride involves its ability to coordinate with various substrates and facilitate chemical transformations. The central ruthenium ion acts as a Lewis acid, activating substrates and enabling reactions such as hydrogenation, oxidation, and ligand exchange. The ammine ligands stabilize the ruthenium center, allowing it to participate in multiple catalytic cycles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexaammineruthenium(III) chloride: Another ruthenium-based complex with six ammine ligands and a chloride ligand.
Pentaamminechlororuthenium(III) chloride: Similar to chloropentaammineruthenium(II) chloride but with a different oxidation state of ruthenium.
Ammonium hexachlororuthenate(IV): A ruthenium complex with six chloride ligands and ammonium counterions.
Uniqueness
Chloropentaammineruthenium(II) chloride is unique due to its specific coordination environment and oxidation state, which confer distinct catalytic properties. Its ability to undergo various chemical reactions and its stability in different environments make it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
Cl2H10N5Ru-5 |
|---|---|
Poids moléculaire |
252.1 g/mol |
Nom IUPAC |
azanide;chlororuthenium(1+);chloride |
InChI |
InChI=1S/2ClH.5H2N.Ru/h2*1H;5*1H2;/q;;5*-1;+2/p-2 |
Clé InChI |
RNEMZVPQPZHHSV-UHFFFAOYSA-L |
SMILES canonique |
[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Cl-].Cl[Ru+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-5-(trifluoromethyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B13147717.png)






![N-[4-Chloro-6-(4-nitroanilino)-1,3,5-triazin-2-yl]-L-glutamic acid](/img/structure/B13147794.png)

![4-[(1R)-1-aminoethyl]-N-(2-furylmethyl)benzenesulfonamide](/img/structure/B13147811.png)



